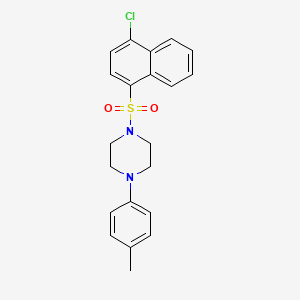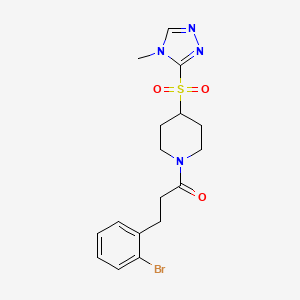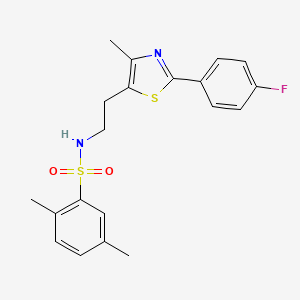
1-Bromo-4-(fluoromethyl)-2-iodobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-4-(fluoromethyl)-2-iodobenzene is a halogenated aromatic compound that has gained interest in various fields of chemistry due to its potential as a synthon in the synthesis of more complex molecules. The presence of bromine, fluorine, and iodine atoms on the benzene ring makes it a versatile intermediate for further chemical transformations, particularly in the field of organometallic chemistry and in the synthesis of radiolabeled compounds for medical imaging .
Synthesis Analysis
The synthesis of 1-Bromo-4-(fluoromethyl)-2-iodobenzene and related compounds has been explored through various methods. One approach involves the preparation of no-carrier-added (n.c.a.) 1-bromo-4-[18F]fluorobenzene by nucleophilic aromatic substitution reactions using n.c.a. [18F]fluoride, with symmetrical bis-(4-bromphenyl)iodonium bromide being a particularly effective precursor . Other methods include the synthesis of 1,2-bis(bromomethyl)-4-fluorobenzene from 3,4-dimethylbenzenamine through diazotization and bromination , and the preparation of 1,4-bis(bromomethyl)-2-fluorobenzene using p-xylene as the starting material .
Molecular Structure Analysis
The molecular structure and conformation of bromo- and fluorosubstituted benzenes have been studied using various spectroscopic and computational techniques. For instance, the crystal structure of 1-Bromo-2,3,5,6-tetramethylbenzene has been determined, showing two stable crystalline phases and confirming the plane structure of the molecules through X-ray diffraction . Additionally, the FT-IR and FT-Raman spectra of 1-bromo-3-fluorobenzene have been recorded, and the molecular geometry and vibrational frequencies have been calculated using density functional theory (DFT) methods .
Chemical Reactions Analysis
The chemical reactivity of bromo- and fluorosubstituted benzenes has been the subject of several studies. Palladium-catalyzed carbonylative reactions of 1-bromo-2-fluorobenzenes with various nucleophiles have been systematically studied, demonstrating the effective combination of carbonylation and nucleophilic substitution to yield six-membered heterocycles . Furthermore, the use of 4-[18F]-1-bromo-4-fluorobenzene in palladium-promoted cross-coupling reactions with organostannanes has been developed, highlighting the importance of these compounds in the introduction of fluorophenyl structures into highly functional molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of bromo- and fluorosubstituted benzenes are influenced by the presence of halogen atoms on the benzene ring. Studies have investigated the electronic properties, such as absorption wavelengths, excitation energy, dipole moment, and frontier molecular orbital energies, using time-dependent DFT (TD-DFT) approaches. The influence of bromine and fluorine atoms on the geometry of benzene and its normal modes of vibrations has been discussed, and the thermodynamic properties of these compounds at different temperatures have been calculated, revealing correlations between standard heat capacities, entropies, enthalpy changes, and temperatures . Additionally, the X-ray structure determinations of various bromo- and bromomethylsubstituted benzenes have provided insights into the types of interactions, such as C–H···Br, C–Br···Br, and C–Br···π, that play a role in the molecular packing of these compounds .
Wissenschaftliche Forschungsanwendungen
Synthesis and Radiochemistry
1-Bromo-4-(fluoromethyl)-2-iodobenzene has been utilized in various synthetic pathways. For instance, Ermert et al. (2004) explored its use in the preparation of no-carrier-added (n.c.a.) 1-bromo-4-[18F]fluorobenzene, a compound significant for 18F-arylation reactions in radiochemistry (Ermert et al., 2004). Moreover, Klok et al. (2006) described its role in the synthesis of N-(3-[18F]fluoropropyl)-2β-carbomethoxy-3β-(4-iodophenyl)nortropane, a compound relevant for medical imaging (Klok et al., 2006).
Organic Chemistry and Catalysis
The compound is also significant in organic chemistry. Lu et al. (2007) demonstrated its application in CuI-catalyzed domino processes to produce 2,3-disubstituted benzofurans (Lu et al., 2007). Additionally, Baenziger et al. (2019) reported its use in selective ortho-metalation reactions, which are crucial for synthesizing various organic compounds (Baenziger et al., 2019).
Lithium-Ion Batteries
In the field of energy, Zhang Qian-y (2014) explored its use as a bi-functional electrolyte additive for lithium-ion batteries, highlighting its potential in enhancing battery safety and performance (Zhang Qian-y, 2014).
Corrosion Inhibition
Negrón-Silva et al. (2013) synthesized 1,4-disubstituted 1,2,3-triazoles from derivatives of 1-Bromo-4-(fluoromethyl)-2-iodobenzene, investigating their potential as corrosion inhibitors for steels, which is critical in industrial applications (Negrón-Silva et al., 2013).
Fluorine Chemistry
Zhu et al. (2015) conducted a study on copper(0)-mediated fluoroalkylation, indicating the role of 1-Bromo-4-(fluoromethyl)-2-iodobenzene in the development of new fluoroalkylation reactions under transition metal promotion (Zhu et al., 2015).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-bromo-4-(fluoromethyl)-2-iodobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFI/c8-6-2-1-5(4-9)3-7(6)10/h1-3H,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSSMMDJIGWMAGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CF)I)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFI |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.92 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-ethyl-6-methylphenyl)-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide](/img/structure/B3003901.png)


![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(2-morpholinoethyl)-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B3003906.png)

![(1S,4S)-2-(2-chlorophenyl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B3003909.png)
![N-(2-chloro-4-fluorobenzyl)-4-{[3-(thiomorpholin-4-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B3003911.png)
![6-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B3003912.png)

![Ethyl 5-(1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B3003917.png)
![4-[benzyl(ethyl)sulfamoyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide](/img/structure/B3003921.png)
![(E)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B3003922.png)
![N-[(E)-3-(1-Methylpyrazol-4-yl)prop-2-enyl]but-2-ynamide](/img/structure/B3003923.png)